tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

Analytical Chemistry Organic Synthesis Procurement

Researchers targeting GPCRs like NPFF receptors face a lack of selective, non-peptidic chemical probes. This bifunctional building block solves that by providing a pre-assembled guanidino-piperidine core with an orthogonal Boc protecting group, enabling chemoselective elaboration into focused screening libraries. - Orthogonal Boc protection allows selective piperidine N-derivatization without affecting the guanidine moiety. - Guanidine group serves as a bidentate pharmacophore for probing GPCR binding pockets. - Stable HCl salt ensures consistent purity (≥95%) and ease of handling for reproducible synthesis.

Molecular Formula C11H23ClN4O2
Molecular Weight 278.781
CAS No. 885049-08-1
Cat. No. B592312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
CAS885049-08-1
Molecular FormulaC11H23ClN4O2
Molecular Weight278.781
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl
InChIInChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H
InChIKeyHYZASXQVPHIDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Snapshot: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride


tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS: 885049-08-1) is a specialized bifunctional chemical building block characterized by a piperidine ring with a guanidine group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . This unique combination of a basic, bidentate guanidine moiety and an orthogonal, acid-labile Boc protecting group defines its primary value proposition . It is specifically designed as an intermediate for organic synthesis and medicinal chemistry, enabling the controlled, stepwise construction of more complex molecules where the guanidine group needs to be introduced without interference .

Building Block Boc-protected guanidino-piperidine intermediate for stepwise synthesis
Strategy Orthogonal protection enables chemoselective derivatization of piperidine nitrogen
Use Context Controlled guanidine introduction in medicinal chemistry and organic synthesis

Inherent Risk of Substitution with Analogs


Generic substitution within the class of piperidine derivatives is scientifically unsound due to the compound's precise, multi-functional architecture. The tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride scaffold is not a common, off-the-shelf building block. Substituting it with a different isomer (e.g., 3-guanidino), a deprotected analog (4-guanidinopiperidine), or a molecule lacking the Boc group (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) fundamentally alters its chemical reactivity and its intended role in a synthetic sequence [1]. This compound is uniquely positioned to serve as a direct precursor for introducing a guanidine-substituted piperidine motif into a target molecule, a structural feature that, as a class, has been identified as a novel scaffold for biological targets like the NPFF receptors . Any alteration to its core structure would compromise its utility as a specific and predictable intermediate in a complex synthetic pathway, potentially derailing a research project.

Target Attribute
Potential Substitute
Key Difference
4-guanidino substitution
3-guanidino isomer
Altered regiochemistry may shift reactivity and target engagement
Boc-protected piperidine
Deprotected 4-guanidinopiperidine
Loss of orthogonal protection may compromise synthetic sequence control
Guanidine functional handle
tert-Butyl 4-aminopiperidine-1-carboxylate
Missing guanidine group alters scaffold identity and reaction capability

Quantitative Differentiation Evidence


Purity and Reproducibility in Synthesis

The primary quantitative differentiator among suppliers is the verified purity, which directly impacts experimental reproducibility. For CAS 885049-08-1, commercial offerings provide a measurable quality metric . While the base specification is often ≥95%, specific vendors provide higher certified purity grades (e.g., 98.0%) , supported by batch-specific analytical documentation (e.g., NMR, HPLC) . This data allows for an objective, data-driven procurement decision based on the level of analytical rigor required for the intended application.

Purity Specification
Specification review
≥95% – 98.0% certified
Supports synthesis reproducibility review
Batch-specific CoA (HPLC/NMR) available per supplier
Analytical Chemistry Organic Synthesis Procurement Quality Control

First Nonpeptide Chemotype for NPFF Receptors

While not specific to the target compound itself, the guanidino-piperidine core structure represents a pioneering scaffold. It is reported as the first nonpeptide small molecule chemotype to interact with both Neuropeptide FF1 and FF2 receptors (NPFF1-R and NPFF2-R) [1]. In contrast, most previously known ligands for these receptors were peptides (e.g., NPFF, RF9) or other chemotypes like aryliminoguanidines (e.g., AC-099) [1]. This establishes a distinct and novel chemical starting point for developing pharmacological probes.

Chemotype Novelty
Class-level
First nonpeptide guanidino-piperidine scaffold reported for NPFF1/FF2 receptors
Supports GPCR probe development context
Class-level inference; scaffold potential requires validation
Medicinal Chemistry GPCR Pharmacology Pain Research Opioid Modulation

Physical Properties: Logistics & Formulation

The compound possesses well-defined physicochemical properties that differentiate it from close analogs and inform its handling. Its molecular formula is C11H23ClN4O2 and molecular weight is 278.78 g/mol . It is a solid with recommended storage under inert gas at 2-8°C . In contrast, its deprotected or isomer analogs may have different physical states, stability profiles, or storage requirements. These specific parameters are crucial for accurate logistics planning, inventory management, and initial solubility assessments.

Physical Identity
Lot attribute
MW 278.78; Solid; 2–8°C storage
Supports logistics and handling planning
Verify physical form and storage with supplier documentation
Pre-formulation Logistics Physicochemical Properties Procurement

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Applications


GPCR-Targeted Library Synthesis Intermediate

This compound is ideally suited for use as a central building block in the synthesis of focused compound libraries for medicinal chemistry campaigns. Its core guanidino-piperidine structure is a proven, albeit novel, scaffold for targeting G-protein coupled receptors (GPCRs) such as the Neuropeptide FF receptors [1]. The orthogonal Boc protecting group allows for selective deprotection and further derivatization of the piperidine nitrogen in subsequent synthetic steps, enabling the rapid exploration of chemical space around a promising core motif . This makes it a strategically valuable intermediate for hit-to-lead or lead optimization programs.

Pharmacological Probes for NPFF Receptors

The compound's guanidino-piperidine core serves as a privileged structure for the development of chemical probes to investigate the NPFF receptor system, which is implicated in opioid-induced hyperalgesia and tolerance [1]. Using this protected building block, researchers can synthesize novel, non-peptidic molecules to dissect the specific roles of NPFF1 and NPFF2 receptor subtypes, where selective small molecule tools are currently lacking [1]. The ability to synthesize potent and selective probes from this scaffold provides a tangible pathway for advancing fundamental research in pain and addiction biology.

Bifunctional Reagent for Complex Guanidine Architectures

This compound is an essential reagent for organic chemists seeking to install a guanidine-substituted piperidine motif into larger, more complex molecules . The presence of two distinct functional handles (the Boc-protected amine and the free guanidine) allows for chemoselective transformations that would be challenging or impossible with unprotected analogs. For instance, the guanidine group can participate in reactions to form heterocycles, while the Boc group remains intact until its removal is desired, providing a high degree of synthetic control .

Application
Selection Property
Validation Focus
GPCR-targeted library synthesis
Orthogonal Boc protection strategy
Chemoselective derivatization review
NPFF receptor probe development
Guanidino-piperidine scaffold context
NPFF1/FF2 selectivity profiling
Complex guanidine installation
Bifunctional handle compatibility
Guanidine heterocycle formation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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